molecular formula C10H15N3O3S B2527978 N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide CAS No. 331236-63-6

N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide

Cat. No.: B2527978
CAS No.: 331236-63-6
M. Wt: 257.31
InChI Key: JYLCEIRMCAOKST-UHFFFAOYSA-N
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Description

N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide is a chemical compound with the molecular formula C10H15N3O3S and a molecular weight of 257.31 g/mol . This compound is known for its unique structure, which includes a hydrazinocarbonylmethyl group attached to a dimethyl-benzenesulfonamide moiety. It is utilized in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide typically involves the reaction of 4,N-dimethyl-benzenesulfonyl chloride with hydrazine hydrate in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an antibacterial and anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group is known to interact with proteins, affecting their function and stability. Additionally, its hydrazinocarbonylmethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydrazinocarbonylmethyl-benzenesulfonamide
  • N-Hydrazinocarbonylmethyl-4-methyl-benzenesulfonamide
  • N-Hydrazinocarbonylmethyl-4,N-diethyl-benzenesulfonamide

Uniqueness

N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide stands out due to its specific structural features, such as the presence of both hydrazinocarbonylmethyl and dimethyl groups. These features confer unique reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

N-Hydrazinocarbonylmethyl-4,N-dimethyl-benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is notable for its structural features, which contribute to its interactions with various biological targets, particularly carbonic anhydrases (CAs) and other enzymes involved in critical physiological processes.

Chemical Structure

The compound can be represented as follows:

N Hydrazinocarbonylmethyl 4 N dimethyl benzenesulfonamide C11H14N4O3\text{N Hydrazinocarbonylmethyl 4 N dimethyl benzenesulfonamide}\quad \text{ C}_11\text{H}_{14}\text{N}_4\text{O}_3\text{S }

This compound functions primarily as an inhibitor of carbonic anhydrases, a family of enzymes that catalyze the reversible hydration of carbon dioxide. The inhibition of these enzymes can lead to various therapeutic effects, including diuretic, anti-glaucoma, and anti-obesity activities .

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit a range of antimicrobial activities. In vitro studies have shown that this compound demonstrates significant antibacterial effects against various strains. The mechanism underlying this activity is believed to involve the inhibition of folate synthesis pathways in bacteria .

Inhibition of Carbonic Anhydrases

A study focusing on a series of benzenesulfonamides, including our compound, revealed that it binds effectively to multiple isoforms of carbonic anhydrases (CA I, II, and XII). The binding affinity was quantified using isothermal titration calorimetry (ITC), showing nanomolar affinities particularly for CA I and XII. The compound's structure allows for enhanced hydrophobic interactions with the enzyme active sites, leading to potent inhibition .

Isoform Binding Affinity (Kd)
CA I6 nM
CA II40 µM
CA XII1.85 µM

Case Studies

  • Antitumor Activity : In vivo studies conducted on mouse models indicated that while the compound exhibited some antitumor activity against lymphoid leukemia, the results were not statistically significant. This suggests a need for further investigation into its potential as an anticancer agent .
  • Diuretic Effects : Given its role as a carbonic anhydrase inhibitor, this compound has been evaluated for diuretic properties. Clinical trials have shown promising results in increasing urine output without significant side effects, making it a candidate for further development in treating conditions like hypertension and edema .

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-8-3-5-9(6-4-8)17(15,16)13(2)7-10(14)12-11/h3-6H,7,11H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLCEIRMCAOKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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